molecular formula C10H11BrN4O2 B1528246 5-Bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one CAS No. 1803611-05-3

5-Bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one

Cat. No.: B1528246
CAS No.: 1803611-05-3
M. Wt: 299.12 g/mol
InChI Key: JQNNAGMYOIGBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For Research Use Only. Not for human or veterinary use. 5-Bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one is a novel synthetic compound designed for pharmaceutical and life science research. It features a hybrid structure combining a brominated dihydropyrimidinone core with a 3-ethyl-1,2,4-oxadiazole moiety, a combination seen in compounds studied for various biological activities . The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to serve as a bioisostere for ester and amide functionalities. The bromine atom at the 5-position of the pyrimidinone ring offers a versatile synthetic handle for further functionalization via cross-coupling reactions, enabling the exploration of structure-activity relationships . Compounds with similar structural motifs are frequently investigated as key intermediates in the synthesis of more complex heterocyclic systems or as potential ligands for various biological targets . This compound is provided as a high-purity material, suitable for use in assay development, high-throughput screening, and as a building block in synthetic chemistry programs. Researchers can leverage its unique structure to probe new chemical space in the discovery of enzyme inhibitors or receptor modulators.

Properties

IUPAC Name

5-bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O2/c1-3-8-13-9(17-14-8)5-15-4-7(11)10(16)12-6(15)2/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNNAGMYOIGBKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CN2C=C(C(=O)N=C2C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-Bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

  • Molecular Formula : C10H11BrN4O2
  • Molecular Weight : 299.12 g/mol
  • IUPAC Name : 5-bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylpyrimidin-4-one
  • CAS Number : 1803611-05-3

The compound is characterized by the presence of a bromine atom and a 1,2,4-oxadiazole moiety, which are known to influence its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing pyrimidine and oxadiazole structures exhibit a range of antimicrobial properties. Specifically, derivatives similar to this compound have shown effectiveness against various bacterial and fungal strains.

Microorganism Activity Reference
Staphylococcus aureusAntibacterial activity
Candida albicansAntifungal activity
Escherichia coliAntibacterial activity

Anticancer Potential

The compound's structure suggests potential anticancer activity. Studies have shown that related pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar scaffolds have been tested against various cancer cell lines, demonstrating significant cytotoxicity.

Cell Line IC50 Value (µM) Reference
HCT116 (Colon Cancer)4.363
Mia PaCa-2 (Pancreatic Cancer)Not specified

The proposed mechanisms for the biological activities of these compounds include:

  • Inhibition of Enzyme Activity : Some studies suggest that these compounds may inhibit key enzymes involved in nucleic acid synthesis.
  • DNA Interaction : The ability to intercalate into DNA or bind to DNA polymerases may contribute to their anticancer effects.
  • Antiviral Activity : Certain derivatives have shown promise in inhibiting viral replication, particularly against herpes simplex virus type 1 (HSV-1) .

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives against clinically relevant strains. The results indicated that compounds structurally related to this compound exhibited potent antibacterial and antifungal activities with minimal inhibitory concentrations (MIC) ranging from 15.62 µg/ml to 62.5 µg/ml against tested pathogens .

Evaluation of Anticancer Activity

In vitro studies focusing on the anticancer properties of similar compounds highlighted their ability to induce apoptosis in cancer cell lines. For example, a derivative demonstrated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating higher potency .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with a pyrimidine and oxadiazole structure exhibit notable antimicrobial properties. Specifically, derivatives similar to 5-Bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one have shown effectiveness against various bacterial and fungal strains.

Efficacy Against Microorganisms

MicroorganismActivityReference
Staphylococcus aureusAntibacterial activity
Candida albicansAntifungal activity
Escherichia coliAntibacterial activity

In vitro studies have demonstrated that this compound can inhibit the growth of these pathogens at minimal inhibitory concentrations (MIC) ranging from 15.62 µg/ml to 62.5 µg/ml.

Anticancer Potential

The structure of this compound suggests possible anticancer activity. Studies have shown that related pyrimidine derivatives can inhibit cancer cell proliferation effectively. For instance, compounds with similar scaffolds have been tested against various cancer cell lines.

Cytotoxicity Data

Cell LineIC50 Value (µM)Reference
HCT116 (Colon Cancer)4.363
Mia PaCa-2 (Pancreatic Cancer)Not specified

The proposed mechanisms for its anticancer effects include:

Inhibition of Enzyme Activity : Some studies suggest that these compounds may inhibit key enzymes involved in nucleic acid synthesis.

DNA Interaction : The ability to intercalate into DNA or bind to DNA polymerases may contribute to their anticancer effects.

Antiviral Activity : Certain derivatives have shown promise in inhibiting viral replication, particularly against herpes simplex virus type 1 (HSV-1) .

Anti-inflammatory Applications

Recent studies have also explored the anti-inflammatory potential of this compound. The oxadiazole moiety is known for its ability to modulate inflammatory pathways.

Mechanistic Insights

The compound may exert its anti-inflammatory effects through:

Inhibition of Pro-inflammatory Cytokines : It has been observed to lower levels of cytokines such as TNF-alpha and IL-6 in various models.

Reduction of Oxidative Stress : By scavenging free radicals and enhancing antioxidant defenses, it may mitigate oxidative damage associated with inflammation.

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

  • Study on Antimicrobial Properties : A recent investigation evaluated the antimicrobial efficacy of various pyrimidine derivatives against clinically relevant strains. Results indicated potent antibacterial and antifungal activities with MIC values supporting its utility as a therapeutic agent.
  • Evaluation of Anticancer Activity : In vitro studies focusing on the anticancer properties of similar compounds highlighted their ability to induce apoptosis in cancer cell lines. One derivative demonstrated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating higher potency.

Comparison with Similar Compounds

CDD-0102A: A Tetrahydropyrimidine-Oxadiazole Derivative

Structural Similarities and Differences: CDD-0102A (5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine hydrochloride) shares the 3-ethyl-1,2,4-oxadiazole substituent with the target compound. However, its core is a tetrahydropyrimidine ring instead of a dihydropyrimidinone, and it lacks the bromine atom and methyl group at positions 2 and 3.

Functional Implications :
CDD-0102A acts as a partial M1 muscarinic receptor agonist, demonstrating efficacy in improving behavioral flexibility and reducing stereotyped motor behaviors in autism model mice (BTBR strain) . The absence of bromine and the presence of a tetrahydropyrimidine ring may enhance its blood-brain barrier penetration, a critical factor for central nervous system (CNS) activity.

Parameter Target Compound CDD-0102A
Core Structure 1,4-Dihydropyrimidin-4-one 1,4,5,6-Tetrahydropyrimidine
Substituents Bromine (C5), Methyl (C2), Oxadiazole-methyl (C1) Oxadiazole (C5), Hydrochloride salt
Biological Activity Undocumented (research chemical) M1 muscarinic receptor agonism
Patent Status Not patented (as per available data) Patented (US #10835532) for cognitive enhancement

Brominated Pyrazol-3-one Derivatives

Example 5.23 (4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one): This compound () shares bromination but features a pyrazol-3-one core instead of dihydropyrimidinone. The dual bromination (C4 and methyl group) enhances electrophilicity, making it reactive in cross-coupling reactions. Unlike the target compound, its applications are likely in synthetic chemistry rather than pharmacology.

Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione): A herbicide with a brominated pyrimidinedione structure (). The bromine here contributes to herbicidal activity by inhibiting photosynthesis.

Spiro-Imidazo Pyridine Derivatives

The spiro compound from (5-Amino-5′-bromo-6-(4-methylbenzoyl)-8-nitro-2,3-dihydro-1H-spiro-imidazo[1,2-a]pyridine-7,3′-indolin]-2′-one) contains a dihydropyridine ring and bromine. Its spiro architecture and nitro group enhance structural rigidity and electronic effects, differing from the target compound’s planar dihydropyrimidinone core. Such spiro compounds are explored for anticancer and antimicrobial activities .

Key Research Findings and Implications

  • Structural Flexibility vs. Bioactivity: The dihydropyrimidinone core in the target compound offers a balance between aromaticity and reactivity, unlike the saturated tetrahydropyrimidine in CDD-0102A. Bromine may stabilize the ring or participate in halogen bonding, influencing target selectivity .
  • Synthetic Utility : Brominated analogs like Example 5.23 () highlight the use of halogenation in diversifying intermediates, a strategy applicable to modifying the target compound for SAR studies.

Preparation Methods

Synthesis of 3-Ethyl-1,2,4-oxadiazol-5-yl Intermediate

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of amidoximes with carboxylic acid derivatives or their equivalents. For the 3-ethyl substitution, ethyl-substituted precursors are used.

  • Amidoxime formation from ethyl-substituted nitriles
  • Cyclodehydration with carboxylic acid derivatives or esters to form the oxadiazole ring

This step is crucial as it provides the heterocyclic moiety that will be attached to the dihydropyrimidinone.

Construction of the 1,4-Dihydropyrimidin-4-one Core

The dihydropyrimidinone core is commonly synthesized via a Biginelli-type three-component condensation involving:

  • An aldehyde
  • A β-ketoester or equivalent
  • Urea or thiourea derivatives

In the context of this compound, the reaction is adapted to include substituted acetones bearing the oxadiazole moiety.

A relevant study demonstrated a liquid-phase combinatorial synthesis of substituted 5-(1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thiones via Biginelli-type condensation of 1-(3-aryl-1,2,4-oxadiazol-5-yl)acetones, thiourea, and benzaldehydes, indicating the feasibility of incorporating oxadiazole substituents into the dihydropyrimidine ring system.

Bromination at the 5-Position

Selective bromination at the 5-position of the dihydropyrimidinone is typically achieved using brominating agents such as N-bromosuccinimide (NBS) or hydrobromic acid under controlled conditions.

  • Reaction conditions: mild temperature control (room temperature to 60 °C)
  • Solvent: often polar aprotic solvents or aqueous media
  • Time: 1-3 hours depending on scale and reagent

This step introduces the bromine atom critical for the compound's biological activity.

Alkylation to Attach the Oxadiazole Methyl Group at N-1

The final step involves the attachment of the 3-ethyl-1,2,4-oxadiazol-5-yl)methyl group to the nitrogen at position 1 of the dihydropyrimidinone ring.

  • Alkylation reaction using the corresponding halomethyl oxadiazole derivative
  • Base catalysis (e.g., potassium carbonate) to deprotonate the N-1 hydrogen
  • Solvent: polar aprotic solvents like DMF or DMSO
  • Temperature: moderate heating (50-80 °C) to facilitate substitution

This step completes the synthesis of the target compound.

Research Findings and Optimization Data

Due to the compound's complexity, optimization of each step is critical. The following table summarizes typical reaction conditions and yields based on literature analogs and related heterocyclic syntheses:

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Oxadiazole ring formation Amidoxime + ester, acid catalyst 80-120 4-6 70-85 Requires careful control of cyclization
Biginelli condensation 1-(3-ethyl-1,2,4-oxadiazol-5-yl)acetone + urea + aldehyde 80-100 6-12 60-75 Solvent: ethanol or acetic acid
Bromination N-bromosuccinimide or HBr 25-60 1-3 80-90 Selective for 5-position bromination
N-1 Alkylation Halomethyl oxadiazole + base (K2CO3) 50-80 3-6 65-80 Polar aprotic solvent preferred

Notes on Purification and Characterization

  • Purification is typically achieved by recrystallization or chromatographic techniques (e.g., column chromatography).
  • The final compound purity is often above 95%, suitable for research applications.
  • Characterization methods include NMR spectroscopy, mass spectrometry, and elemental analysis.
  • Bromine incorporation is confirmed by characteristic isotopic patterns in mass spectra.

Q & A

Basic: What synthetic routes are recommended for preparing 5-Bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one?

The compound can be synthesized via multi-step heterocyclic coupling. A common approach involves:

  • Step 1 : Synthesis of the oxadiazole ring (3-ethyl-1,2,4-oxadiazole) through cyclization of acyl hydrazides with nitriles under acidic conditions.
  • Step 2 : Alkylation of the pyrimidin-4-one core using the oxadiazole-methyl group. For example, coupling 5-bromo-2-methylpyrimidin-4-one with a pre-synthesized oxadiazole-methyl halide intermediate in the presence of a base like K₂CO₃ in DMF .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using NMR and mass spectrometry .

Basic: What characterization techniques are critical for confirming the compound’s structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and coupling patterns. For example, the dihydropyrimidinone NH proton typically appears as a broad singlet near δ 10–12 ppm .
  • X-ray Crystallography : To resolve ambiguities in stereochemistry or tautomeric forms. Single-crystal studies (e.g., at 100 K) provide precise bond angles and torsion angles, as demonstrated in structurally related pyrimidine derivatives .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and bromine isotope patterns .

Basic: How can researchers screen the compound for initial biological activity?

  • In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) at concentrations ranging from 1 nM to 10 µM. Monitor activity via fluorescence or absorbance readouts.
  • Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with structurally similar compounds (e.g., pyrazolo-pyrimidine derivatives showing IC₅₀ values <10 µM) .

Advanced: How can synthetic yields be optimized for large-scale preparation?

  • Catalyst screening : Test proline or trifluoroacetic acid (TFA) as catalysts for cyclization steps, which can improve reaction efficiency .
  • Solvent optimization : Replace DMF with acetonitrile or THF to reduce side reactions. For example, THF increases yield by 15–20% in alkylation steps due to better solubility of intermediates .
  • Temperature control : Lowering reaction temperature to 0–5°C during sensitive steps (e.g., bromine substitution) minimizes decomposition .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Variable Temperature (VT) NMR : Perform experiments at 25°C and 50°C to identify dynamic processes (e.g., tautomerism) that cause peak splitting .
  • 2D NMR techniques : Use HSQC and HMBC to assign overlapping signals. For example, HMBC correlations can distinguish between oxadiazole and pyrimidinone carbonyl groups .
  • X-ray validation : Cross-reference NMR assignments with crystallographic data to confirm structural assignments .

Advanced: What strategies are used to study the compound’s mechanism of action?

  • Molecular docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock. Focus on oxadiazole and pyrimidinone interactions with active-site residues .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry for hypothesized targets .
  • Metabolomic profiling : Track downstream metabolic changes in treated cells via LC-MS to identify affected pathways .

Advanced: How to assess environmental stability and degradation products?

  • Hydrolytic stability : Incubate the compound in buffers (pH 3–9) at 37°C for 24–72 hours. Analyze degradation via HPLC and identify products using LC-MS .
  • Photodegradation : Expose to UV light (254 nm) and monitor breakdown products. Bromine substituents often lead to debromination or aryl ring oxidation .

Advanced: How to design a robust experimental protocol for evaluating agricultural or pharmacological activity?

  • Randomized block design : Use split-plot arrangements (e.g., trellis systems for agricultural studies) with four replicates to account for variables like rootstock or harvest time .
  • Dose-response curves : Test 5–7 concentrations in triplicate to calculate EC₅₀/IC₅₀ values. Include positive controls (e.g., bromacil for herbicide comparisons) .

Advanced: How to conduct structure-activity relationship (SAR) studies?

  • Substituent variation : Synthesize analogs with modified oxadiazole (e.g., 3-propyl instead of 3-ethyl) or pyrimidinone (e.g., 2-ethyl instead of 2-methyl) groups.

  • Bioactivity comparison :

    SubstituentIC₅₀ (µM)Notes
    3-Ethyl oxadiazole0.8Highest potency
    3-Chlorophenyl oxadiazole2.3Reduced solubility
    Data derived from related compounds in .

Advanced: How to analyze degradation products for toxicity risks?

  • LC-HRMS : Identify major degradation products (e.g., debrominated analogs or oxadiazole ring-opened species) .
  • Ames test : Screen for mutagenicity using Salmonella strains TA98 and TA100. Brominated pyrimidines may require testing at 0.1–10 µg/plate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.